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Compound of Interest

Compound Name:
2-isopropyl-3,6-dimethoxy-2,5-

dihydropyrazine

CAS No.: 148403-14-9

Cat. No.: B139511

Get Quote

A Note to the Researcher: The compound "2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine"

is recognized in chemical literature primarily as a Schöllkopf reagent, a chiral auxiliary used in

the asymmetric synthesis of amino acids. Its direct application as a flavoring agent or its

presence in food has not been established in scientific literature. It is likely that the interest lies

in structurally related and highly potent aromatic compounds, the alkyl-methoxypyrazines,

which are pivotal to the flavor profiles of numerous food products. This guide will, therefore,

focus on these food-relevant pyrazines, particularly 2-isopropyl-3-methoxypyrazine (IPMP) and

2-isobutyl-3-methoxypyrazine (IBMP), providing in-depth application notes and protocols for

their study in food science.

Introduction to Alkyl-Methoxypyrazines: The Potent
"Green" Aromas
Alkyl-methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are

among the most potent aroma molecules known.[1] They are generally characterized by their

powerful "green," vegetative, and earthy aromas.[2] These compounds are biosynthesized by a

variety of plants and microorganisms and can be found in numerous raw and processed foods.
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[1][2] Their contribution to the overall flavor profile of a food product can be significant, even at

exceptionally low concentrations, often in the parts-per-trillion range.[3]

In food science, the study of methoxypyrazines is crucial for several reasons:

Defining Character: They can be responsible for the characteristic and desirable "green"

notes in vegetables like bell peppers, peas, and green beans.[4][5]

Off-Flavors: Their presence can also lead to undesirable off-flavors, such as the "ladybug

taint" in wine or the "potato-taste defect" in coffee.[6][7]

Quality Control: Monitoring their concentration is a key aspect of quality control in the food

and beverage industry, particularly in viticulture and coffee production.[7][8]

Key Methoxypyrazines and Their Sensory Profiles
The two most extensively studied methoxypyrazines in food science are 2-isopropyl-3-

methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP). Their sensory attributes

are critical to understanding their impact on food flavor.

Compound Structure
Common
Descriptors

Odor Detection
Threshold (in
water)

2-isopropyl-3-

methoxypyrazine

(IPMP)

NNOCH₃CHCH₃CH₃

Earthy, pea, beany,

green bell pepper,

potato[4][9][10]

~2 ng/L

2-isobutyl-3-

methoxypyrazine

(IBMP)

NNOCH₃CH₂CHCH₃C

H₃

Green bell pepper,

green pea, earthy,

galbanum[5][11][12]

~2 ng/L

Natural Occurrence and Applications in Food
Products
Methoxypyrazines are integral to the flavor profile of a wide array of food and beverage

products. Their presence can be a result of biosynthesis within the plant or formation during
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processing.

Food/Beverage
Predominant
Methoxypyrazine(s)

Role and Context

Bell Peppers IBMP, IPMP

Key contributors to the

characteristic "green" and

vegetative aroma.[4][13]

Wine (esp. Sauvignon Blanc,

Cabernet Sauvignon)
IBMP, IPMP

Provide herbaceous and green

pepper notes. Can be

desirable at low levels but are

considered a fault at high

concentrations, often

associated with under-ripe

grapes. Also the cause of

"ladybug taint."[6][8]

Coffee IPMP, IBMP

Contribute to the "potato-taste

defect" in some coffees, an

undesirable raw potato-like off-

flavor.[7]

Peas and Green Beans IPMP, IBMP

Impart the characteristic fresh,

green, and slightly earthy

notes.[5][13]

Asparagus IPMP
A key component of its

distinctive green aroma profile.

Dairy Products IPMP

Has been detected in milk and

milk products, potentially from

animal feed.[4]

Protocols for Analysis
The extremely low concentration of methoxypyrazines in food matrices necessitates highly

sensitive analytical techniques. Below are protocols for sensory evaluation and instrumental

analysis.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://foodb.ca/compounds/FDB020065
https://pubs.acs.org/doi/10.1021/acs.jafc.2c01747
https://www.researchgate.net/publication/280318888_Determination_of_Ortho-_and_Retronasal_Detection_Thresholds_for_2-Isopropyl-3-Methoxypyrazine_in_Wine
https://www.mdpi.com/1420-3049/26/11/3172
https://pubs.acs.org/doi/abs/10.1021/acsfoodscitech.2c00233
https://www.thegoodscentscompany.com/data/rw1013601.html
https://pubs.acs.org/doi/10.1021/acs.jafc.2c01747
https://foodb.ca/compounds/FDB020065
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139511?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Sensory Evaluation: Odor Detection
Threshold
This protocol outlines the determination of the odor detection threshold of a methoxypyrazine in

a specific food matrix (e.g., wine) using the ascending forced-choice method (ASTM E679).

Objective: To determine the lowest concentration of a methoxypyrazine that can be reliably

detected by a sensory panel.

Materials:

Food matrix (e.g., neutral white wine, de-aromatized coffee)

Pure methoxypyrazine standard (IPMP or IBMP)

Ethanol (for stock solution)

Glassware (volumetric flasks, pipettes)

Sensory evaluation glasses with lids

A panel of at least 15 trained assessors

Procedure:

Stock Solution Preparation: Prepare a stock solution of the methoxypyrazine in ethanol at a

concentration of 1 mg/mL.

Working Solutions: Create a series of dilutions in the food matrix. The concentration steps

should be in a geometric progression (e.g., a factor of 2 or 3). The range should span from

well below the expected threshold to clearly detectable.

Triangle Test Setup: For each concentration level, present three samples to each panelist:

two are the plain food matrix (blanks), and one contains the diluted methoxypyrazine. The

order of presentation should be randomized for each panelist.

Evaluation: Panelists are asked to identify the "odd" sample at each concentration level,

starting from the lowest. If they correctly identify the sample, they are presented with the next
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higher concentration. The individual's threshold is the last concentration at which they

correctly identified the sample before making an incorrect identification, or the highest

concentration if all are identified correctly.

Data Analysis: The group's best estimate threshold (BET) is calculated as the geometric

mean of the individual thresholds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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